3,4-Dimethoxy-2,5-dihydro-1H-1lambda~4~,2,5-thiadiazol-1-one
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Overview
Description
3,4-Dimethoxy-2,5-dihydro-1H-1lambda4,2,5-thiadiazol-1-one is a chemical compound with the molecular formula C4H6N2O3S. It is a derivative of thiadiazole, a heterocyclic aromatic organic compound containing sulfur and nitrogen atoms. This compound is known for its unique structural and chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxy-2,5-dihydro-1H-1lambda4,2,5-thiadiazol-1-one typically involves the cyclization of appropriate precursors under specific reaction conditions,2,5-thiadiazol-1-one. One common method is the cyclization of 3,4-dimethoxythiophene-2-carboxamide with hydrazine hydrate in the presence of a strong acid catalyst,2,5-thiadiazol-1-one.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors, depending on the desired production volume and purity requirements. The choice of reactor type and reaction conditions is optimized to ensure high yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxy-2,5-dihydro-1H-1lambda4,2,5-thiadiazol-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions,2,5-thiadiazol-1-one.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Production of corresponding amines or alcohols.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
3,4-Dimethoxy-2,5-dihydro-1H-1lambda4,2,5-thiadiazol-1-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity, such as antimicrobial properties.
Medicine: Studied for its pharmacological properties and potential therapeutic applications.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3,4-Dimethoxy-2,5-dihydro-1H-1lambda4,2,5-thiadiazol-1-one exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
3,4-Dimethoxy-1,2,5-thiadiazole-1-oxide
3,4-Dimethoxythiophene-2-carboxamide
Other thiadiazole derivatives
Properties
IUPAC Name |
3,4-dimethoxy-2,5-dihydro-1,2,5-thiadiazole 1-oxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3S/c1-8-3-4(9-2)6-10(7)5-3/h5-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUFYQYYIRUJJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NS(=O)N1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610956 |
Source
|
Record name | 3,4-Dimethoxy-2,5-dihydro-1H-1lambda~4~,2,5-thiadiazol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78441-23-3 |
Source
|
Record name | 3,4-Dimethoxy-2,5-dihydro-1H-1lambda~4~,2,5-thiadiazol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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